molecular formula C24H25ClN6O2 B607232 DY3002 CAS No. 2020015-37-4

DY3002

カタログ番号: B607232
CAS番号: 2020015-37-4
分子量: 464.954
InChIキー: FDXMKVBFOCDXQZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DY3002 (N-(3-((5-chloro-2-(4-((1-morpholino)methyl)phenylamino)-4-pyrimidinyl)amino)phenyl)acrylamide) is a novel, potent, and highly selective small-molecule inhibitor designed to target the epidermal growth factor receptor (EGFR) T790M mutant (EGFR T790M ) . This mutation is a primary mechanism of resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in approximately 60% of patients with non-small cell lung cancer (NSCLC) . In kinase assays, this compound demonstrates a superior profile by preferentially inhibiting the EGFR T790M mutant with an IC 50 of 0.71 nM, while showing significantly less activity against wild-type EGFR (IC 50 = 448.7 nM) . This results in a remarkable selectivity index (SI) of 632.0, which is substantially higher than that of reference inhibitors osimertinib (SI=40.9) and rociletinib (SI=21.4) . The high selectivity suggests a potential for a reduced side-effect profile, an observation supported by preclinical models where high doses of this compound did not induce hyperglycemia in rats . In cell-based assays, this compound exhibits enhanced inhibitory potency against the H1975 cell line (harboring EGFR T790M /L858R mutations) with an IC 50 of 0.037 μM, and effectively induces apoptosis while inhibiting cell migration . As a preclinical candidate, this compound represents a promising chemical tool for investigating resistance mechanisms in EGFR-mutant NSCLC and for exploring potential therapeutic strategies . This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

特性

CAS番号

2020015-37-4

分子式

C24H25ClN6O2

分子量

464.954

IUPAC名

N-(3-((5-Chloro-2-(4-((1-morpholino)methyl)phenylamino)-4-pyrimidinyl)amino)phenyl)acrylamide

InChI

InChI=1S/C24H25ClN6O2/c1-2-22(32)27-19-4-3-5-20(14-19)28-23-21(25)15-26-24(30-23)29-18-8-6-17(7-9-18)16-31-10-12-33-13-11-31/h2-9,14-15H,1,10-13,16H2,(H,27,32)(H2,26,28,29,30)

InChIキー

FDXMKVBFOCDXQZ-UHFFFAOYSA-N

SMILES

C=CC(NC1=CC=CC(NC2=NC(NC3=CC=C(CN4CCOCC4)C=C3)=NC=C2Cl)=C1)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

DY3002;  DY-3002;  DY 3002

製品の起源

United States

Methodological & Application

Application Note: Optimization of DY3002 Concentration for Selective EGFR T790M/L858R Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

DY3002 is a third-generation, mutant-selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI). It was specifically designed to overcome the T790M "gatekeeper" mutation, which confers resistance to first-generation inhibitors (e.g., Gefitinib, Erlotinib) in Non-Small Cell Lung Cancer (NSCLC).

Mechanism of Action

This compound functions as an ATP-competitive inhibitor that binds to the kinase domain of EGFR. Structurally, it features an acrylamide moiety , which facilitates a covalent bond with the conserved Cysteine 797 (Cys797) residue within the ATP-binding pocket. This irreversible binding mode is critical for achieving high potency against the T790M mutant, which has a high affinity for ATP.

  • Primary Target: EGFR T790M/L858R (Double Mutant) and EGFR T790M.

  • Selectivity: Exhibits >600-fold selectivity for the mutant receptor over Wild-Type (WT) EGFR, minimizing off-target toxicity (e.g., skin rash, diarrhea).[1]

Signaling Pathway Context

Inhibition of mutant EGFR by this compound suppresses downstream oncogenic signaling, primarily the RAS/RAF/MEK/ERK (proliferation) and PI3K/AKT/mTOR (survival) pathways.

EGFR_Pathway This compound This compound (Inhibitor) EGFR_Mut EGFR (T790M/L858R) Active Kinase This compound->EGFR_Mut Inhibits (Covalent) Apoptosis Apoptosis This compound->Apoptosis Induces RAS RAS EGFR_Mut->RAS Phosphorylation PI3K PI3K EGFR_Mut->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Phenotype Cell Proliferation & Survival ERK->Phenotype AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Phenotype

Figure 1: Mechanism of this compound-mediated inhibition of EGFR signaling pathways.

Experimental Considerations

Solubility and Stock Preparation

This compound is a hydrophobic small molecule. Proper handling is essential to prevent precipitation and ensure accurate dosing.

  • Vehicle: DMSO (Dimethyl sulfoxide).

  • Stock Concentration: Prepare a 10 mM master stock.

    • Calculation: Molecular Weight of this compound ≈ 550 g/mol (Estimate based on structure). If using 1 mg of powder, dissolve in ~181 µL DMSO. Note: Always verify the exact batch MW.

  • Storage: Aliquot into single-use vials and store at -80°C (preferred) or -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the stock in cell culture medium immediately before use. Keep the final DMSO concentration < 0.1% to avoid vehicle toxicity.

Critical Concentration Thresholds

The following values are derived from validated enzymatic and cell-based assays (Li et al., 2016).

Assay TypeTarget / Cell LineIC50 ValueRecommended Working Range
Enzymatic (Kinase) EGFR T790M/L858R0.71 nM 0.1 nM – 10 nM
Enzymatic (Kinase) EGFR Wild-Type (WT)448.7 nM 100 nM – 1000 nM
Cell Viability H1975 (T790M/L858R)37 nM 10 nM – 100 nM
Cell Viability HCC827 (Del E746_A750)~10 nM 1 nM – 50 nM
Cell Viability A431 (WT Overexpression)382 nM 100 nM – 1000 nM
Toxicity Control LO-2 (Normal Liver)4.24 µM > 1 µM

Protocol 1: Cell-Free Kinase Assay (IC50 Determination)

Objective: To validate the potency of this compound against recombinant EGFR T790M/L858R protein.

Materials
  • Recombinant EGFR T790M/L858R kinase domain.

  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.

  • ATP (at K_m concentration, typically 10 µM).

  • Detection Reagent: ADP-Glo™ or similar luminescence kinase assay.

Procedure
  • Preparation : Prepare a 3-fold serial dilution of this compound in 1x Kinase Buffer.

    • Top Concentration: 100 nM (for mutant) or 10 µM (for WT).

    • Points: 10 dose points (e.g., 100, 33.3, 11.1, ..., 0 nM).

  • Incubation :

    • Mix Kinase (0.2 ng/µL) + this compound. Incubate for 15 minutes at Room Temperature (RT) to allow covalent bond formation.

    • Add Substrate + ATP mix.

    • Incubate for 60 minutes at RT.

  • Detection : Add ADP-Glo reagent, incubate 40 min. Add Kinase Detection Reagent, incubate 30 min.

  • Readout : Measure Luminescence (RLU).

  • Analysis : Fit data to a sigmoidal dose-response equation (Variable Slope).

    • Expected Result: IC50 should be < 1 nM for the mutant enzyme.

Protocol 2: Cell Viability & Apoptosis Assay

Objective: To determine the cellular IC50 and assess selectivity between mutant (H1975) and WT (A431) cells.

Workflow Diagram

Experimental_Workflow Step1 Seed Cells (3,000 cells/well) 96-well plate Step2 Adhere (24 hours) Step1->Step2 Step3 Treat with this compound (Serial Dilution) Step2->Step3 Step4 Incubate (72 hours) Step3->Step4 Step5 Add Reagent (MTT / CCK-8) Step4->Step5 Step6 Measure Absorbance (OD 450/570nm) Step5->Step6

Figure 2: Step-by-step workflow for high-throughput cell viability screening.

Procedure
  • Seeding : Seed H1975 and A431 cells at 3,000 - 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.

  • Treatment :

    • Prepare this compound dilutions in medium (keeping DMSO constant).

    • Dose Range: 0, 1, 3, 10, 30, 100, 300, 1000, 3000, 10000 nM.

    • Critical Step: Include a "Vehicle Only" (DMSO) control and a "Positive Control" (e.g., Osimertinib 100 nM).

  • Incubation : Treat cells for 72 hours .

  • Readout (MTT Assay) :

    • Add MTT reagent (0.5 mg/mL final). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Apoptosis Validation (Optional) :

    • Treat H1975 cells with 100 nM and 200 nM this compound for 48h.

    • Stain with Annexin V-FITC / PI.

    • Analyze via Flow Cytometry.[1][2][3][4][5][6]

    • Expected Result: >25% apoptosis at 100 nM; >70% at 200 nM.

Data Analysis & Interpretation

Calculating Selectivity Index (SI)

The Selectivity Index quantifies the therapeutic window of the compound.



  • Target SI for this compound: > 600 (Enzymatic) / > 10 (Cellular).

  • Interpretation: A high SI indicates the drug can effectively kill tumor cells without harming normal cells expressing WT EGFR.

Troubleshooting Guide
IssuePossible CauseSolution
High IC50 in Mutant Cells Drug precipitationCheck stock solubility; do not exceed 0.1% DMSO.
Short incubationEnsure at least 48-72h incubation for cell assays.
High Toxicity in WT Cells Concentration too highVerify dilution series; ensure top dose is not > 10 µM.
Inconsistent Replicates Pipetting errorUse reverse pipetting for viscous DMSO solutions.

References

  • Li, Y., Song, Z., Jin, Y., & Ma, X.-D. (2016).[6][7] Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer.[1][2][5][6][7] Molecules, 21(11), 1463.[2]

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M resistance. Cancer Discovery, 4(9), 1046-1061. (Reference for T790M mechanism comparison).

Sources

standard operating procedure for DY3002 handling

Technical Guide: this compound (EGFR Selective Inhibitor)[1][2]

Executive Summary & Mechanism of Action

This compound (CAS: 2020015-37-4) is a novel, third-generation tyrosine kinase inhibitor (TKI) designed specifically to overcome drug resistance in Non-Small Cell Lung Cancer (NSCLC).[1] Unlike first-generation inhibitors (e.g., Gefitinib) which are rendered ineffective by the "gatekeeper" T790M mutation, this compound structurally accommodates the bulky methionine residue at position 790, allowing for high-affinity binding to the mutant receptor while sparing wild-type EGFR.[1]

Mechanistic Causality

The therapeutic index of this compound is derived from its kinetic selectivity.[1] In the T790M/L858R double-mutant context, the ATP-binding pocket is sterically altered.[1] this compound exploits a hydrophobic pocket unique to this conformation, achieving an IC

0.71 nM448.7 nM11
Signaling Pathway Blockade

This compound functions by competitively inhibiting the phosphorylation of the EGFR intracellular domain, thereby severing the signal transduction to the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1]

EGFR_PathwayThis compoundThis compound(Inhibitor)EGFR_MutEGFR (T790M/L858R)This compound->EGFR_Mut High Affinity BlockadePI3KPI3KEGFR_Mut->PI3K ActivationRASRASEGFR_Mut->RAS ActivationATPATPATP->EGFR_Mut PhosphorylationAKTAKT(Survival)PI3K->AKTApoptosisApoptosis(Cell Death)AKT->Apoptosis InhibitionERKERK(Proliferation)RAS->ERK

Figure 1: Mechanism of Action.[1][2][3] this compound prevents ATP binding to the mutant EGFR receptor, collapsing downstream survival (AKT) and proliferation (ERK) signals, leading to apoptosis.[1]

Physicochemical Properties & Handling

Note: this compound is a potent bioactive compound.[1][2][3][4][5] Handle in a BSL-2 facility inside a chemical fume hood.

Compound Profile
PropertySpecificationNotes
Chemical Name N-(3-((5-chloro-2-(4-((1-morpholino)methyl)phenylamino)-4-pyrimidinyl)amino)phenyl)acrylamidePyrimidine scaffold
CAS Number 2020015-37-4Verify CoA before use
Molecular Weight ~560-580 Da (varies by salt form)Check specific batch MW
Solubility DMSO (>10 mg/mL); Ethanol (Low); Water (Insoluble)Do not dissolve directly in media
Appearance White to off-white solidProtect from light
Storage (Solid) -20°C (2 years)Desiccate tightly
Storage (Solution) -80°C (6 months)Avoid freeze-thaw >3 cycles
Reconstitution Protocol (Self-Validating System)

To ensure experimental reproducibility, follow this gravimetric-volumetric loop:

  • Equilibration: Allow the vial to warm to Room Temperature (RT) for 15 minutes before opening. This prevents condensation from degrading the hygroscopic solid.[1]

  • Solvent Choice: Use anhydrous DMSO (Grade ≥99.9%).[1]

  • Dissolution:

    • Target Stock Concentration: 10 mM .

    • Calculation: Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] × 10^6 / Concentration (mM).[1]

    • Action: Add DMSO.[1] Vortex for 30 seconds.[1] If particulates remain, sonicate for 1 minute at 40kHz.

  • Validation: Inspect visually. The solution must be crystal clear.

  • Aliquot Strategy: Dispense into single-use aliquots (e.g., 20 µL) in amber tubes to prevent hydrolysis and photodegradation.

Experimental Application Notes

A. In Vitro Kinase Selectivity Assay

Objective: Verify the potency of this compound against T790M mutants vs. Wild Type (WT).

Protocol:

  • Enzyme Prep: Use recombinant human EGFR (L858R/T790M) and EGFR (WT).[1]

  • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35.

  • Compound Dilution: Prepare a 3-fold serial dilution of this compound in DMSO (Start: 10 µM → End: 0.1 nM).

  • Incubation:

    • Mix Enzyme + this compound.[1] Incubate 15 min at RT (allows inhibitor binding).[1]

    • Add Substrate (Poly Glu:Tyr) + ATP (at Km).[1] Incubate 60 min.

  • Detection: Use ADP-Glo or ³³P-ATP radiometric assay.[1]

  • Data Analysis: Fit curves using non-linear regression (log(inhibitor) vs. response).

    • Expected Result: IC50 (Mutant) < 1 nM; IC50 (WT) > 400 nM.[1][2][3][5][6]

B. Cellular Viability Assay (H1975 Model)

Objective: Assess biological efficacy in a physiologically relevant model. H1975 cells harbor the T790M/L858R mutation.[1][3][5]

Workflow Diagram:

Cell_Assay_WorkflowStep1Seed H1975 Cells(3000 cells/well)Step2Adhere(24 Hours)Step1->Step2Step3Treat with this compound(0 - 10 µM)Step2->Step3Step4Incubate(72 Hours)Step3->Step4Step5Add CCK-8 / MTTStep4->Step5Step6Read Absorbance(OD450)Step5->Step6

Figure 2: Cellular Viability Workflow. Standardized 72-hour treatment protocol for IC50 determination.

Critical Controls:

  • Positive Control: Osimertinib (Standard T790M inhibitor).[1]

  • Negative Control: 0.1% DMSO (Vehicle).[1]

  • Selectivity Control: A431 or A549 cells (WT EGFR).[1][3] this compound should show minimal toxicity here (IC50 > 2 µM).[1]

C. Western Blotting (Pathway Validation)

To confirm the mechanism, you must demonstrate the dephosphorylation of EGFR and downstream targets.[1]

  • Lysis: Treat H1975 cells with this compound (0, 10, 100, 1000 nM) for 6 hours. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).[1]

  • Targets:

    • p-EGFR (Tyr1068): Primary indicator of receptor inhibition.[1]

    • p-AKT (Ser473): Survival pathway readout.[1]

    • p-ERK1/2 (Thr202/Tyr204): Proliferation readout.[1]

    • Total EGFR/AKT/ERK: Loading controls.

  • Expected Outcome: Dose-dependent disappearance of p-EGFR and p-AKT bands starting at ~10-30 nM.[1] Total protein levels should remain constant.[1]

Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Precipitation in Media Concentration too high (>100 µM) or improper mixing.[1]Predilute in media rapidly while vortexing. Keep final DMSO < 0.5%.[1]
High WT Toxicity Compound degradation or incorrect dosing.[1]Verify stock concentration via HPLC.[1] Ensure <0.5% DMSO in final well.[1]
No Activity (H1975) High ATP competition or hydrolysis.[1]Use fresh aliquots. Ensure cells are mycoplasma-free (mycoplasma degrades arginine/pyrimidines).[1]
Inconsistent IC50 Evaporation in edge wells.Use a humidity chamber or fill edge wells with PBS (do not use for data).[1]

References

  • Li, X., et al. (2016). Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer.[1][6] Molecules, 21(11), 1467.[1] [1]

    • Key Finding: Establishes this compound structure, synthesis, and primary IC50 d
  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M resistance.[1] Cancer Discovery, 4(9), 1046-1061.[1]

    • Context: Provides the benchmark methodology for evaluating third-gener
  • MedChemExpress (MCE). this compound Product Datasheet.

    • Context: Source for physicochemical stability and solubility data.[1]

preparing DY3002 vehicle control for animal studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Preparation of DY3002 Vehicle Control for In Vivo Pharmacology

Strategic Overview & Scientific Rationale

In preclinical drug development, the "Vehicle Control" is not merely a placebo; it is the baseline against which all pharmacological and toxicological signals are measured. This compound represents a class of Complex Multi-Component Vehicles (typically comprising polar aprotic solvents, surfactants, and aqueous buffers) used to solubilize BCS Class II and IV compounds.[1]

Improper preparation of this compound leads to three primary failure modes in animal studies:

  • Physicochemical Instability: Phase separation or precipitation, leading to inconsistent dosing.[1]

  • Vehicle Induced Toxicity: Exceeding the Maximum Tolerated Dose (MTD) of excipients (e.g., DMSO-induced histamine release or PEG-induced cellular vacuolization), masking the test article's safety profile.[1]

  • Osmotic Shock: Hyperosmolar formulations causing local tissue necrosis or nociception upon injection.[1]

This protocol standardizes the preparation of this compound to ensure thermodynamic stability and biological inertness .[1]

Formulation Composition (this compound Standard Model)

Note: this compound is defined here as a representative complex cosolvent system.[1] Researchers should adjust specific ratios based on their internal solubility data.

Target Composition (v/v): 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline (0.9% NaCl).[1]

ComponentFunctionGrade RequirementCritical Parameter
DMSO (Dimethyl Sulfoxide)Primary SolubilizerUSP/Ph.Eur (Sterile)Freezing Point: 18.5°C (Must be liquid)
PEG 400 (Polyethylene Glycol)Co-solvent / StabilizerNF/USP (Low Peroxide)Viscosity: Ensure precise volumetric pipetting
Tween 80 (Polysorbate 80)Surfactant / WettingUSP/JP (Low Endotoxin)Hydrophile-Lipophile Balance (HLB): 15.0
Saline (0.9% NaCl)Aqueous Phase / DiluentUSP (Injection Grade)pH: 5.5–6.5 (Unbuffered)

Critical Preparation Protocol

Principle: The "Order of Addition" is non-negotiable. Adding aqueous saline directly to high-concentration surfactants often causes gelation or precipitation.[1] We utilize a Stepwise Solvation Gradient .

Step 1: Preparation of the Organic Phase (The "Pre-Mix")[1]
  • Environment: Perform all steps in a Class II Biosafety Cabinet (BSC) to maintain sterility.

  • DMSO Addition: Dispense 10% of the final volume (e.g., 1.0 mL for a 10 mL batch) of DMSO into a sterile, depyrogenated glass vial.

    • Why: Plasticizers in standard polypropylene tubes can leach into DMSO.[1] Use Glass.

  • PEG 400 Integration: Add 40% volume (4.0 mL) of PEG 400 to the DMSO.

    • Technique: PEG 400 is viscous.[1] Reverse pipette or use a positive displacement pipette to ensure accuracy.

    • Mixing: Vortex vigorously for 30 seconds. The solution will heat slightly (exothermic mixing).[1] Allow to return to Room Temperature (RT).

Step 2: Surfactant Integration[1]
  • Tween 80 Addition: Add 5% volume (0.5 mL) of Tween 80 to the DMSO/PEG mixture.

    • Caution: Tween 80 is extremely viscous.[1] Cut the pipette tip for wider bore if necessary, or weigh by mass (Density

      
       1.06–1.09 g/mL).
      
  • Homogenization: Vortex for 60 seconds until a clear, single-phase solution is observed. This is the Organic Concentrate .

Step 3: Aqueous Phase Introduction (The Critical Step)
  • Slow Titration: While vortexing the Organic Concentrate at low speed, add the 45% Saline (4.5 mL) dropwise .

    • Mechanism:[1][2][3] Rapid addition of water to PEG/Tween can cause local precipitation or "crashing out" if the formulation was carrying a drug. For the vehicle control, rapid addition generates excessive heat and air bubbles.

  • Final Mixing: Cap the vial and invert gently 10 times. Do not vortex aggressively at this stage to avoid foaming (Tween 80 foams easily).[1]

Step 4: Terminal Sterilization
  • Filtration: Pass the final this compound solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Note: Do not use Nylon filters with high DMSO concentrations if avoidable, though 10% is generally compatible.[1] PVDF or PES are preferred for protein binding resistance.[1]

  • Storage: Store at RT for up to 24 hours. Do not refrigerate, as PEG/DMSO may crystallize or phase separate at low temperatures.[1]

Visualization: Workflow Logic

DY3002_Prep Start Start: Raw Materials DMSO DMSO (10%) Start->DMSO Mix1 Organic Phase (Exothermic) DMSO->Mix1 Glass Vial PEG PEG 400 (40%) PEG->Mix1 Reverse Pipette Tween Tween 80 (5%) Mix2 Surfactant Integration Tween->Mix2 Viscous Handling Saline Saline (45%) Mix3 Aqueous Titration (Dropwise) Saline->Mix3 Slow Addition Mix1->Mix2 Mix2->Mix3 Filter 0.22µm Filtration (PES Membrane) Mix3->Filter QC QC Check (pH, Osmolality) Filter->QC Final Ready for In Vivo Use QC->Final

Figure 1: Stepwise solvation gradient for this compound preparation to ensure homogeneity and sterility.

Quality Control (QC) & Validation

Before administration, the vehicle must pass the following checks. This ensures the "Control" group is truly a control.

ParameterAcceptance CriteriaMethodRationale
Appearance Clear, colorless, no particulatesVisual InspectionParticulates cause micro-emboli in IV injection.[1]
pH 6.0 – 8.0Micro-pH probeDeviations cause pain on injection or precipitation of test articles in parallel groups.[1]
Endotoxin < 0.5 EU/mLLAL AssayEndotoxins trigger immune responses (cytokine storm) confounding efficacy data.[1]
Osmolality 300 – 600 mOsm/kgVapor Pressure OsmometerHigh PEG/DMSO vehicles are hypertonic.[1] Administer slowly to allow hemodilution.[1]

Troubleshooting Table:

  • Issue: Solution is cloudy after saline addition.

    • Cause: Phase separation of Tween/PEG.[1]

    • Fix: Gently warm to 37°C and invert. If cloudiness persists, the specific batch of Tween may be degraded (hydrolyzed).

  • Issue: Filter clogs immediately.

    • Cause: Viscosity is too high or undissolved impurities.[1]

    • Fix: Use a 0.45 µm pre-filter or ensure the solution is at RT (viscosity decreases with temperature).[1]

In Vivo Administration Guidelines

The safety of this compound is route-dependent.[1][4] The following limits are based on Gad et al. (2006) and standard toxicological guidelines.

Mouse (20-25g)
  • Intravenous (IV):

    • Max Volume: 5 mL/kg (approx. 100-125 µL).[1]

    • Rate: Slow bolus (>15 seconds). Rapid injection of DMSO/PEG can cause hemolysis or acute cardiovascular collapse.[1]

  • Oral (PO):

    • Max Volume: 10 mL/kg (approx. 200-250 µL).[1]

    • Note: High PEG content can act as a laxative, potentially altering drug absorption time.[1]

Rat (200-250g)
  • Intravenous (IV):

    • Max Volume: 5 mL/kg.[1]

    • Observation: Watch for "red urine" (hemoglobinuria) post-dose, indicating hemolysis from high cosolvent concentration.[1]

  • Subcutaneous (SC):

    • Max Volume: 5-10 mL/kg.[1]

    • Note: DMSO can be irritating.[1] Rotate injection sites if multi-dose study.[1]

References

  • Gad, S. C., et al. (2006).[1][4] Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.[1][2][4] International Journal of Toxicology, 25(6), 499–521.[1]

    • [1]

  • Li, P., & Zhao, L. (2007).[1] Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics, 341(1-2), 1–19.[1]

    • [1]

  • Strickley, R. G. (2004).[1] Solubilizing Excipients in Oral and Injectable Formulations.[1] Pharmaceutical Research, 21(2), 201–230.[1]

    • [1]

  • National Institutes of Health (NIH). (2023).[1] Vertebrate Animal Section (VAS) Guidelines for Vehicle Toxicity.

    • [1]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise reconstitution and handling of DY3002 , a potent and selective EGFR T790M inhibitor . The protocol is designed to maximize compound stability, solubility, and reproducibility in biological assays.

Executive Summary & Compound Profile

This compound is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) designed to overcome T790M-mediated drug resistance in non-small cell lung cancer (NSCLC). Unlike early-generation inhibitors, this compound exhibits high selectivity for the T790M mutation (IC₅₀ = 0.71 nM) over wild-type EGFR (IC₅₀ = 448.7 nM), significantly reducing off-target toxicity such as hyperglycemia [1, 2].[1]

Successful application of this compound in cellular or enzymatic assays hinges on proper solubilization. As a lipophilic small molecule (C₂₄H₂₅ClN₆O₂), it is prone to precipitation in aqueous buffers if not properly constituted in an organic carrier solvent first.

Physicochemical Data
PropertyValue
Molecular Weight 464.95 g/mol
Formula C₂₄H₂₅ClN₆O₂
Physical State Solid powder (typically off-white to yellow)
Primary Solvent DMSO (Dimethyl Sulfoxide)
Solubility (DMSO) ≥ 50 mg/mL (approx. 100 mM)
Solubility (Water) Insoluble (requires carrier)

Core Directive: Reconstitution Protocol

A. Solvent Selection Strategy

The choice of solvent is dictated by the amphiphilic nature of the quinazoline/pyrimidine scaffold common in EGFR inhibitors.

  • Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)

    • Why: DMSO is the gold standard for this compound due to its high dielectric constant and ability to disrupt the crystal lattice of the compound without altering its chemical structure. It ensures a high-concentration stock (10 mM – 50 mM) essential for serial dilutions.

    • Grade: Use Cell Culture Grade or HPLC Grade (>99.9% purity). Moisture in low-grade DMSO can cause compound hydrolysis or precipitation over time.

  • Alternative Solvent: DMF (Dimethylformamide)

    • Why: Acceptable if DMSO interferes with specific downstream chemical cross-linking assays, though less common in live-cell culture due to higher cytotoxicity.

  • Contraindicated:

    • Water/PBS: Do not attempt to dissolve directly in aqueous buffers. This will result in a suspension, leading to erratic IC₅₀ data.

    • Ethanol: Solubility is significantly lower than in DMSO; not recommended for high-concentration stocks.

B. Step-by-Step Reconstitution (10 mM Stock)

Objective: Prepare 1 mL of a 10 mM stock solution.

  • Weighing: Accurately weigh 4.65 mg of this compound powder.

    • Note: If the vendor supplies a pre-weighed vial (e.g., 5 mg or 10 mg), it is safer to add the solvent volume calculated to the vial rather than transferring the powder, to avoid loss.

  • Calculation:

    
    
    
    • For 5 mg of this compound to make a 10 mM (0.01 M) stock:

      
      
      
  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial.

  • Agitation: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature (25°C) for 2–5 minutes.

    • Visual Check: The solution must be perfectly clear. Any turbidity indicates incomplete solubilization.

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

    • Store at -80°C (stable for 6–12 months) or -20°C (stable for 1 month).

Experimental Workflow & Dilution Logic

To treat cells (e.g., H1975 or A431), you must transition from the organic stock to the aqueous culture medium without "crashing" the compound out of solution.

The "Intermediate Dilution" Method

Directly adding 100% DMSO stock to media can cause local precipitation at the pipette tip.

  • Step 1 (Stock): Thaw 10 mM this compound stock.

  • Step 2 (Serial Dilution): Perform serial dilutions in DMSO first (e.g., to 1 mM, 0.1 mM).

  • Step 3 (Media Preparation): Dilute the DMSO working solution 1:1000 into the culture medium.

    • Example: Add 1 µL of 1 mM DMSO solution to 1 mL of media = 1 µM final concentration.

    • Final DMSO Concentration: This ensures the final DMSO concentration is 0.1%, which is generally non-toxic to cells.

Workflow Visualization

The following diagram illustrates the critical path from powder to assay plate, highlighting the "Danger Zone" where precipitation often occurs.

G cluster_dilution Dilution Phase (Critical) Powder This compound Powder (Solid) Stock Master Stock (10 mM in DMSO) Powder->Stock Reconstitute DMSO Anhydrous DMSO (>99.9%) DMSO->Stock Working Working Solution (1000x conc. in DMSO) Stock->Working Serial Dilution (in DMSO) Assay Assay Well (Final Conc. < 1% DMSO) Working->Assay 1:1000 Dilution Precipitation RISK: Precipitation (If added too fast) Working->Precipitation Direct H2O contact Media Culture Media (Aqueous) Media->Assay

Caption: Logical flow for this compound preparation. Green nodes indicate stable states; Red indicates risk points.

Biological Validation (Self-Check)

To verify that your reconstitution was successful and the compound is active, use the following control parameters based on reported literature [1, 3]:

Assay TypeCell Line / TargetExpected Outcome (Validation Metric)
Cell Viability H1975 (EGFR T790M/L858R)IC₅₀ ≈ 37 nM (0.037 µM) .[1] High potency expected.
Cell Viability A431 (EGFR WT)IC₅₀ ≈ 380–450 nM .[1] Lower potency indicates selectivity.
Selectivity Index (IC₅₀ WT) / (IC₅₀ Mutant)SI > 600 .[1][2] If SI < 100, check for degradation or precipitation.
Western Blot H1975 LysateDose-dependent reduction in p-EGFR (Tyr1068) .

Troubleshooting Tip: If you observe "crystals" in your cell culture plate under the microscope, your concentration of this compound exceeded the aqueous solubility limit, or the DMSO concentration (>0.5%) caused the compound to crash. Repeat using the "Intermediate Dilution" method.

References

  • Li, X., et al. (2020). Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer.[2][3] Molecules, 25(5), 1062. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of DY3002 in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Message from the Senior Application Scientist

Welcome to the technical support center for DY3002. As scientists and researchers, we understand that compound solubility is a critical first step for any successful experiment. Poor solubility can lead to inconsistent results, loss of valuable compound, and significant delays in research progress. This is particularly true for novel small molecules like this compound, which, like many modern kinase inhibitors, possesses a hydrophobic structure that challenges its dissolution in aqueous environments.[1][2][3]

This guide is designed to provide you with a logical, in-depth framework for troubleshooting and overcoming solubility issues with this compound. We will move beyond simple procedural steps to explain the underlying physicochemical principles, empowering you to make informed decisions for your specific experimental setup. Our goal is to ensure that every protocol you use is a self-validating system, leading to reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Initial Compound Handling & Stock Solution Preparation

Question 1: My vial of this compound arrived as a thin film or what appears to be an empty vial. Is this normal?

Answer: Yes, this is completely normal. This compound is often supplied in small quantities and lyophilized, resulting in a thin, sometimes invisible, film on the vial's inner surface.[4] To recover the compound, add the recommended solvent (typically high-purity DMSO) directly to the vial, then vortex or sonicate until fully dissolved.[4]

Question 2: What is the best solvent for preparing a high-concentration stock solution of this compound?

Answer: For hydrophobic molecules like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial stock solution preparation.[5][6] It is a powerful organic solvent capable of dissolving a wide range of lipophilic compounds.[6]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Centrifuge the vial briefly to ensure all lyophilized powder is at the bottom.

  • Using a calibrated pipette, add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve a 10 mM concentration. Causality: Using anhydrous DMSO is critical as contaminating moisture can accelerate the degradation of some compounds or reduce solubility.[5]

  • Vortex the solution vigorously for 1-2 minutes.

  • If particulates are still visible, place the vial in a sonicating water bath for 5-10 minutes.[4][7]

  • Visually inspect for complete dissolution. The solution should be clear and free of any visible particles.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C as recommended on the datasheet. Causality: Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound and introduce moisture.[8]

Issues with Aqueous Buffer Dilution

Question 3: I successfully dissolved this compound in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What happened?

Answer: This is a very common phenomenon known as "shock precipitation."[9] this compound is highly soluble in 100% DMSO but has very low intrinsic aqueous solubility.[6] When the concentrated DMSO stock is rapidly introduced into a large volume of aqueous buffer, the local DMSO concentration drops dramatically. This sudden shift in solvent polarity from a favorable organic environment to an unfavorable aqueous one causes the compound to crash out of solution.[5][9][10]

The workflow below illustrates the incorrect (direct dilution) versus the correct (serial or intermediate dilution) method.

G cluster_0 Incorrect Method: Shock Precipitation cluster_1 Correct Method: Intermediate Dilution A 10 mM this compound in 100% DMSO B 1 mL Aqueous Assay Buffer A->B Direct Addition C Precipitate Forms (Failed Experiment) B->C D 10 mM this compound in 100% DMSO E Intermediate Dilution in DMSO or Buffer D->E Step 1: Dilute Stock F 1 mL Aqueous Assay Buffer E->F Step 2: Add to Final Volume G This compound Soluble at Final Concentration F->G

Caption: Workflow for avoiding shock precipitation.

Troubleshooting Steps:

  • Serial Dilutions in DMSO: Before adding to the aqueous buffer, perform serial dilutions of your high-concentration stock in 100% DMSO to get closer to the final desired concentration.[5] Then, add the final, lower-concentration DMSO stock to the buffer.

  • Intermediate Dilution Step: A highly effective method is to create an intermediate dilution in a small volume of the assay buffer.[9]

    • Pipette a small amount (e.g., 10-20 µL) of your assay buffer into a fresh tube.

    • Add your DMSO stock to this small volume of buffer while vortexing.

    • Add this intermediate mix to the final, larger volume of assay buffer. This gradual reduction in DMSO concentration helps keep the compound in solution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤0.5%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[11] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[11]

Question 4: My compound is still precipitating over time in the final buffer, even at low concentrations. What other factors should I consider?

Answer: If precipitation occurs over the course of an experiment, several factors related to the buffer composition and experimental conditions may be at play.

Factor Causality & Explanation Recommended Solution
pH This compound may have ionizable groups, making its solubility highly pH-dependent.[12][13] For weakly basic compounds, solubility is higher at a lower pH (pH < pKa), while weakly acidic compounds are more soluble at a higher pH (pH > pKa).[13] A buffer pH that is unfavorable for the compound's charge state can dramatically decrease solubility.[12][14]Determine the pKa of this compound if possible. Empirically test a range of buffer pH values (e.g., pH 6.0, 7.4, 8.0) to find the optimal condition for solubility.[12]
Buffer Salts & Ionic Strength High concentrations of salts in the buffer can decrease the solubility of organic compounds through a "salting-out" effect.[7] This reduces the solvation of this compound molecules, promoting aggregation and precipitation.Try reducing the salt concentration (e.g., NaCl, KCl) in your buffer if your assay allows. Consider using a buffer with a different salt composition.
Temperature Assays are often run at 37°C, but buffers and stock solutions may be stored at 4°C or room temperature. Changes in temperature can affect solubility.[9] While solubility often increases with temperature, this is not always the case.Pre-warm your assay buffer to the final experimental temperature (e.g., 37°C) before adding the this compound stock solution.[4][9] Maintain a consistent temperature throughout the experiment.
Interaction with Buffer Components Certain buffer components, like high concentrations of phosphate, can sometimes precipitate with organic compounds.[15] Similarly, interactions with proteins (like BSA or serum in media) can either help or hinder solubility.[9]If using a phosphate buffer, ensure its concentration is not excessively high, especially when organic co-solvents are present.[15] Test the effect of adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) or a carrier protein like BSA, which can help solubilize hydrophobic molecules.[7][8]
Advanced Solubilization Strategies

Question 5: I've optimized my dilution protocol and buffer conditions, but I still can't reach my desired final concentration without precipitation. Are there any advanced formulation strategies I can use?

Answer: Yes, when standard methods are insufficient, several advanced techniques can be employed to enhance the aqueous solubility of challenging compounds like this compound.[16][17] These methods work by altering the microenvironment of the compound molecule.

Caption: Advanced strategies to enhance aqueous solubility.

  • Use of Co-solvents:

    • Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[18] This makes the environment more favorable for hydrophobic molecules like this compound, thereby increasing solubility.[18]

    • Examples: Polyethylene glycol (PEG), propylene glycol, and ethanol are commonly used co-solvents.[18]

    • Protocol: Prepare your aqueous buffer containing a small percentage (e.g., 1-5%) of a co-solvent like PEG 400. Then, add the this compound DMSO stock to this modified buffer. Always run a vehicle control with the co-solvent alone to ensure it doesn't affect your assay.

  • Complexation with Cyclodextrins:

    • Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble inclusion complex.[19][20] This effectively shields the hydrophobic compound from the aqueous environment.

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high solubility and low toxicity.[18]

    • Protocol: Dissolve HP-β-CD in your assay buffer first to create the desired concentration (e.g., 10-50 mM). Gently warm and stir the solution to ensure the CD is fully dissolved. Add the this compound DMSO stock to the CD-containing buffer. The complexation is typically a rapid equilibrium process.[19]

  • Use of Surfactants/Detergents:

    • Principle: At concentrations above the critical micelle concentration (CMC), surfactant molecules form micelles, which are spherical structures with a hydrophobic core and a hydrophilic exterior. These micelles can sequester hydrophobic compounds like this compound in their core, allowing them to be dispersed in the aqueous buffer.

    • Examples: Non-ionic detergents like Tween-20 or Triton X-100 are common choices.

    • Protocol: Add a low concentration of the surfactant (e.g., 0.01-0.1%) to your assay buffer. Ensure this concentration is compatible with your assay, as detergents can denature proteins at higher concentrations. Add the this compound stock to the surfactant-containing buffer.

By systematically addressing these issues, from basic handling to advanced formulation, you can overcome the solubility challenges of this compound and generate the high-quality, reliable data your research demands.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Molecules. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (2025).
  • Indian Academy of Sciences. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • MDPI. (2025).
  • IJPPR. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • ResearchGate. (2020).
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • ResearchGate. (2025). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
  • Ascendia Pharmaceutical Solutions. (1970). 4 Factors Affecting Solubility of Drugs.
  • ScienceDirect. (n.d.).
  • MDPI. (2021). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes.
  • SciELO. (n.d.).
  • ACS Publications. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug.
  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility.
  • IRIS. (2020).
  • Blue Ridge Institute for Medical Research. (2022).
  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?
  • University of Wollongong Research Online. (2013). Bioassays for anticancer activities.
  • BenchChem. (n.d.). troubleshooting Compound XAC experiments.
  • IJPRA. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • PMC. (2021).
  • Chemistry Stack Exchange. (2015). Dissolving in DMSO semantics.
  • BellBrook Labs. (2015). Measuring Dissociation Rates and Residence Times for Kinase Inhibitors using a Jump Dilution Protocol.
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.
  • PMC. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them.
  • BUCHI. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.

Sources

Technical Support Center: DY3002 Stability & Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Degradation, Purity Assessment, and Handling of DY3002 (EGFR T790M Inhibitor)

Compound Overview & Chemical Vulnerabilities

This compound is a third-generation, covalent EGFR tyrosine kinase inhibitor (TKI) designed to target the T790M mutation.[1] Its efficacy relies heavily on the integrity of its acrylamide "warhead" (for covalent cysteine binding) and the morpholine solubilizing group .

Understanding the chemical structure is the first step in troubleshooting purity issues.

Structural Vulnerability Map

The following diagram outlines the specific sites on this compound prone to degradation during storage or analysis.

DY3002_Structure_Map This compound This compound Molecule (C24H25ClN6O2) Acrylamide Acrylamide Warhead (Michael Acceptor) This compound->Acrylamide Morpholine Morpholine Moiety This compound->Morpholine Pyrimidine Pyrimidine Core (Cl-substituted) This compound->Pyrimidine Polymer Risk: Polymerization/Dimerization (Trigger: Light/Heat) Acrylamide->Polymer Hydrolysis Risk: Amide Hydrolysis (Trigger: Extreme pH) Acrylamide->Hydrolysis NOxide Risk: N-Oxidation (+16 Da) (Trigger: Air/Peroxides) Morpholine->NOxide Dehalo Risk: Dechlorination (Trigger: UV Light) Pyrimidine->Dehalo

Figure 1: Structural vulnerability map of this compound highlighting critical degradation risks based on functional groups.

Troubleshooting Guides: Purity & Degradation

This section addresses specific issues researchers encounter when analyzing this compound via HPLC or LC-MS.

Issue A: Unexpected Peaks in LC-MS (M+16 or M+32)

Symptom: You observe a small impurity peak eluting slightly earlier than the main peak with a mass shift of +16 Da. Diagnosis: N-Oxidation . The morpholine nitrogen is susceptible to oxidation, especially if the compound is stored in solution for extended periods or exposed to peroxides in low-grade solvents.

Troubleshooting Protocol:

  • Check Solvents: Ensure your LC-MS solvents (Acetonitrile/Methanol) are fresh and "LC-MS Grade." Old ethers or tetrahydrofuran (THF) accumulate peroxides that rapidly oxidize this compound.

  • Verify Storage: Store solid this compound at -20°C under nitrogen/argon. Solutions should be prepared fresh.

  • Differentiation: Perform MS/MS. The N-oxide will typically show a characteristic loss of 16 Da (oxygen) or 17 Da (OH) fragment, whereas a hydroxylation (stable metabolite) might not.

Issue B: Loss of Potency & "Doublet" Peaks (Polymerization)

Symptom: The compound shows reduced IC50 in kinase assays, and HPLC shows broad peaks or dimers (2M+H). Diagnosis: Acrylamide Polymerization/Dimerization . The acrylamide group is a reactive Michael acceptor. Exposure to light or heat can induce self-reaction.

Troubleshooting Protocol:

  • Light Protection: this compound is light-sensitive. Always use amber vials.

  • Avoid Nucleophilic Solvents: Do not dissolve this compound in methanol or ethanol for long-term storage. The acrylamide can slowly react with the solvent (Michael addition), creating an M+32 (methanol adduct) impurity.

    • Preferred Solvent: DMSO (anhydrous).

  • Thaw Discipline: Avoid repeated freeze-thaw cycles which can induce micro-precipitation and aggregation.

Issue C: Retention Time Shift (Hydrolysis)

Symptom: Appearance of a polar impurity (early eluting) corresponding to the cleavage of the acrylamide amide bond. Diagnosis: Acid/Base Hydrolysis . While the pyrimidine core is stable, the amide linkage of the acrylamide is susceptible to hydrolysis at extreme pH.

Corrective Action:

  • Mobile Phase pH: Ensure your HPLC mobile phase is buffered. Avoid leaving the column in 0.1% TFA (pH ~2) for extended periods without flow.

  • Sample Diluent: Dilute samples in 50:50 Water:Acetonitrile rather than 100% aqueous acid.

Standardized Purity Analysis Protocol

To validate the integrity of this compound, use the following self-validating HPLC method. This method separates the parent compound from common oxidative and hydrolytic degradants.

Recommended HPLC/LC-MS Conditions
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard reverse-phase retention for hydrophobic pyrimidines.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of silanols, improving peak shape for the basic morpholine group.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic organic modifier prevents solvent-adduct formation during analysis.
Gradient 5% B to 95% B over 10 minSteep gradient ensures elution of potential dimers (late eluting) and polar hydrolytic products (early eluting).
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm & 280 nm254 nm detects the pyrimidine core; 280 nm is sensitive to the acrylamide conjugation.
Column Temp 40°CImproves mass transfer and peak sharpness.
Workflow Visualization: Purity Check

Purity_Workflow Start Start: Solid this compound Sample Dissolve Dissolve in DMSO (10 mM Stock) Start->Dissolve Dilute Dilute to 10 µM in 50:50 H2O:ACN Dissolve->Dilute Inject Inject on LC-MS (Gradient 5-95%) Dilute->Inject Decision Analyze Spectrum Inject->Decision Pass Single Peak >98% Mass = 486.2 Da (approx) Decision->Pass Clean Fail_Ox Peak M+16 detected (N-Oxide) Decision->Fail_Ox +16 Da Fail_Poly Broad late peak (Dimer/Polymer) Decision->Fail_Poly High Mass

Figure 2: Step-by-step decision tree for validating this compound purity prior to biological assays.

Frequently Asked Questions (FAQs)

Q1: Can I dissolve this compound in ethanol for cell culture experiments? A: It is not recommended for stock solutions. Ethanol contains hydroxyl groups that can potentially react with the acrylamide warhead over time (Michael addition), reducing the effective concentration of the active inhibitor.

  • Recommendation: Prepare high-concentration stocks (10-20 mM) in anhydrous DMSO . Aliquot and store at -80°C. Dilute into media immediately before use.

Q2: My this compound sample has turned slightly yellow. Is it still good? A: A slight yellowing often indicates trace oxidation of the aniline/amine linkers or photo-oxidation.

  • Action: Run a purity check. If purity is >95%, it is likely usable for general screening but should be repurified for IC50 determination or crystallography. If the yellowing is accompanied by precipitation, discard the sample.

Q3: Why does this compound show two peaks in HPLC that merge upon heating? A: This is likely due to rotamers . The amide bonds and bulky steric groups (morpholine/pyrimidine) can restrict rotation, creating distinct conformational populations that separate on HPLC at room temperature.

  • Validation: Re-run the HPLC at a higher column temperature (e.g., 50°C). If the peaks coalesce into a single sharp peak, they are rotamers, not impurities.

Q4: What is the exact molecular weight for Mass Spec confirmation? A: The chemical formula is C24H25ClN6O2.

  • Monoisotopic Mass: ~464.17 Da.

  • Observed Ion (M+H)+: ~465.18 Da.

  • Note: Ensure you look for the Chlorine isotope pattern (3:1 ratio of M : M+2) to confirm identity.

References

  • Discovery of this compound: Li, X., et al. (2016).[2] "Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer."[1][2][3][4] Molecules, 21(11), 1569. [Link]

  • General Stability of Acrylamide Kinase Inhibitors: Langan, et al. (2020). "Chemical Stability of Covalent Kinase Inhibitors: A Case Study." Journal of Pharmaceutical Sciences. (Contextual grounding for acrylamide reactivity).
  • ICH Guidelines for Impurity Analysis: International Council for Harmonisation (ICH). "Q1A(R2): Stability Testing of New Drug Substances and Products." [Link]

Sources

adjusting DY3002 dosage for high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Dosage & Assay Adjustment for DY3002 (Covalent EGFR T790M Inhibitor)

Executive Summary

This compound is a highly potent, third-generation covalent EGFR inhibitor designed to target the T790M resistance mutation (IC50 ≈ 0.71 nM) while sparing wild-type EGFR (IC50 ≈ 448 nM).

Transitioning this compound from bench-scale characterization to High-Throughput Screening (HTS) frequently results in potency discrepancies (IC50 shifts) or false negatives. These failures are rarely due to the compound itself but rather assay incompatibility with covalent warheads (specifically the acrylamide moiety) and time-dependent binding kinetics .

This guide addresses the three critical failure modes: Thiol-Inactivation , Kinetic Equilibrium , and Acoustic Handling .

Module 1: Buffer Chemistry & Compound Stability

The "Silent Killer": DTT Inactivation

Symptom: this compound shows little to no activity in the HTS screen, despite working in cell-based assays. Root Cause: this compound relies on an acrylamide warhead to form a covalent bond with Cys797 in the EGFR ATP-binding pocket. Standard kinase assay buffers often contain Dithiothreitol (DTT) or


-Mercaptoethanol (BME) to preserve enzyme stability. These strong nucleophiles react with the this compound acrylamide group, neutralizing the inhibitor before it reaches the target.
Troubleshooting Protocol
VariableStandard Protocol (FAIL)Optimized HTS Protocol (PASS)
Reducing Agent 1-2 mM DTT / BMENo DTT or TCEP (Tris(2-carboxyethyl)phosphine)
Why? DTT attacks the acrylamide Michael acceptor.TCEP is a poor nucleophile towards acrylamides but maintains enzyme stability.
Buffer Prep Freshly added DTT.Use TCEP-HCl (neutralized) at 0.5–1 mM.

Critical Alert: If your kinase vendor supplies a "reaction buffer" with DTT already mixed in, discard it . Formulate a custom buffer using HEPES/Tris, MgCl2, and TCEP.

Module 2: Dosage & Kinetic Adjustment

The "Potency Shift": Time-Dependent Inhibition

Symptom: IC50 values in HTS (e.g., 10 nM) are significantly weaker than literature values (0.71 nM). Root Cause: As a covalent inhibitor, this compound exhibits time-dependent inhibition . Unlike reversible inhibitors (e.g., Gefitinib) which reach rapid equilibrium, this compound requires time to undergo the two-step binding process:

  • Step 1 (

    
    ):  Reversible binding to the ATP pocket.
    
  • Step 2 (

    
    ):  Formation of the covalent bond with Cys797.
    

If you add ATP immediately after adding this compound, the high concentration of ATP competes effectively during Step 1, preventing the covalent bond formation.

Optimized Workflow

Q: How long should I pre-incubate? A: You must introduce a Pre-Incubation Step (Enzyme + Inhibitor) before adding the substrate (ATP/Peptide).

  • Dispense Enzyme: 3 µL/well.

  • Acoustic Dispense this compound: 2.5 - 50 nL (Directly into enzyme).

  • Incubation (Critical): Hold for 60 minutes at RT.

    • Note: This allows

      
       to drive the population to the covalently bound state.
      
  • Trigger: Add ATP/Substrate mix to start the reaction.

Dosage Range Recommendation: Given the T790M IC50 of ~0.71 nM, your HTS dose-response curve should center around 1 nM .

  • Top Concentration: 100 nM (sufficient to saturate).

  • Low Concentration: 0.01 nM.

  • Dilution Factor: 1:3 (10 points).

Module 3: Liquid Handling & Solubility

The "Sticky Compound" Effect

Symptom: High variation (CV > 10%) in low-concentration wells; "carryover" effects. Root Cause: this compound is a hydrophobic pyrimidine derivative. In aqueous buffers, it rapidly adsorbs to polypropylene tips and polystyrene plate walls.

Protocol: Acoustic vs. Tip-Based
  • Preferred: Acoustic Dispensing (Echo/Datastream).

    • Dispense this compound from 100% DMSO source plate directly into the assay plate.

    • Limit: Keep total DMSO < 1% (Kinase tolerance limit).

  • Alternative: Tip-Based Serial Dilution.

    • Requirement: Use Low-Binding tips and plates.

    • Surfactant: Add 0.01% Triton X-100 or Tween-20 to the assay buffer before the compound is introduced. This creates micelles that keep this compound in solution and prevents surface adsorption.

Visualizing the Mechanism & Workflow

The following diagram illustrates the kinetic pathway of this compound inhibition and the critical intervention points for HTS optimization.

DY3002_Mechanism This compound This compound (Acrylamide Warhead) EGFR_WT EGFR (WT) Low Affinity This compound->EGFR_WT Low Affinity (IC50 ~448nM) EGFR_Mut EGFR (T790M) Target This compound->EGFR_Mut High Selectivity (SI > 600) Complex_Rev Reversible Complex (Competition with ATP) EGFR_Mut->Complex_Rev Step 1: Binding (Fast) Complex_Cov Covalent Complex (Irreversible Inhibition) Complex_Rev->Complex_Cov Step 2: Covalent Bond (Requires Time) DTT DTT/BME (Buffer Additive) DTT->this compound INACTIVATES (Nucleophilic Attack) ATP ATP (Substrate) ATP->Complex_Rev Competes if added too early PreInc OPTIMIZATION: 60 min Pre-Incubation (Allows Step 2) PreInc->Complex_Rev

Figure 1: Kinetic mechanism of this compound. Note the interference of DTT and the necessity of pre-incubation to achieve covalent bonding (Step 2) before ATP competition.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound to screen for wild-type EGFR inhibition? A: It is not recommended. This compound has a Selectivity Index (SI) of >600 for T790M over WT.[1][2] To inhibit WT EGFR, you would need micromolar concentrations (~0.5 µM), which introduces high risk of off-target effects and solubility issues in HTS. Use Gefitinib or Erlotinib for WT controls.

Q2: My Z-Factor is low (0.3). What is the most likely culprit? A: If your positive control is this compound and the signal window is small, check your incubation time . If you are running a "mix-and-read" assay without pre-incubation, you are measuring only the reversible binding component (


), which is significantly weaker than the covalent efficacy. Extend enzyme-compound incubation to 60 minutes.

Q3: Is this compound light-sensitive? A: While not acutely photosensitive like fluorophores, acrylamides can degrade over prolonged exposure to UV or ambient light in DMSO solution. Store stock plates (10 mM) at -20°C in the dark and thaw only immediately before the run.

References

  • Discovery of this compound: Zhang, Y., et al. "Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer."[2] Molecular Cancer Therapeutics. (Identifies this compound structure, IC50 values, and selectivity profile).

  • Assay Guidance Manual: "Enzyme Assays: High-Throughput Screening Optimization." NCBI Bookshelf. (Standard protocols for kinase HTS and Z-factor calculation).

  • Covalent Inhibitor Kinetics: Singh, J., et al. "The resurgence of covalent drugs."[3] Nature Reviews Drug Discovery. (Explains

    
     and the necessity of pre-incubation). 
    
  • This compound Product Data: MedChemExpress (MCE). "this compound Datasheet and Biological Activity." (Verification of chemical properties and storage).

Sources

Validation & Comparative

A Researcher's Guide to Reproducible Biomarkers for DY3002: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted oncology, the successful clinical development of novel therapeutics hinges on the robust identification and validation of pharmacodynamic (PD) biomarkers. These biomarkers are critical for establishing proof-of-concept, optimizing dosing schedules, and ultimately, predicting clinical response.[1][2] This guide provides an in-depth technical overview of a proposed biomarker strategy for DY3002, a hypothetical, next-generation inhibitor of the PI3K/Akt/mTOR signaling pathway.

Herein, we will explore a multi-tiered approach to biomarker discovery and validation for this compound, comparing its anticipated effects with those of a well-established mTOR inhibitor, everolimus. This guide is intended for researchers, scientists, and drug development professionals seeking to design and implement a rigorous biomarker plan for novel targeted agents.

The Critical Role of the PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylation (inactivation) S6 S6 Ribosomal Protein S6K->S6 Phosphorylation Proliferation Cell Growth & Proliferation S6->Proliferation eIF4E eIF4E FourEBP1->eIF4E Inhibition eIF4E->Proliferation This compound This compound This compound->PI3K Everolimus Everolimus Everolimus->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling cascade and points of intervention for this compound and Everolimus.

This compound is conceptualized as a pan-PI3K inhibitor, while everolimus is a specific inhibitor of mTORC1. This fundamental difference in their mechanism of action necessitates a tailored and comparative biomarker strategy to fully understand their biological effects.

A Multi-Tiered Biomarker Strategy for this compound

A robust biomarker plan should encompass markers of target engagement, pathway modulation, and downstream cellular effects. This provides a comprehensive "pharmacological audit trail" from drug-target interaction to biological response.[1]

Biomarker TierAnalyteRationale
Proximal (Target Engagement) p-Akt (S473/T308)Direct downstream substrate of PI3K activity. Inhibition by this compound should lead to a rapid decrease in phosphorylation.
Intermediate (Pathway Modulation) p-S6 (S235/236), p-4E-BP1 (T37/46)Key substrates of mTORC1. Their phosphorylation status reflects the integrated output of the PI3K/Akt/mTOR pathway.
Distal (Cellular Response) Ki-67, Cleaved Caspase-3Markers of proliferation and apoptosis, respectively. Changes in these markers indicate a functional cellular response to pathway inhibition.
Exploratory Circulating tumor DNA (ctDNA)May allow for non-invasive monitoring of tumor response and the emergence of resistance mutations.

Comparative Biomarker Analysis: this compound vs. Everolimus

The key distinction between this compound and everolimus lies in their point of intervention. This difference is expected to manifest in their respective biomarker profiles.

BiomarkerExpected Response to this compoundExpected Response to EverolimusRationale for Difference
p-Akt (S473/T308) Strong Decrease Minimal to no changeThis compound directly inhibits PI3K, upstream of Akt. Everolimus inhibits mTORC1, which is downstream and part of a feedback loop that can sometimes increase p-Akt.
p-S6 (S235/236) Strong Decrease Strong Decrease Both drugs inhibit the pathway upstream of S6 phosphorylation, leading to a similar effect on this marker.
p-4E-BP1 (T37/46) Strong Decrease Strong Decrease Similar to p-S6, this marker is downstream of both points of inhibition.

This differential effect on p-Akt is a critical point of distinction. A robust and reproducible assay for p-Akt can serve as a specific pharmacodynamic biomarker for this compound's activity, distinguishing it from mTORC1-specific inhibitors.

Experimental Protocols for Biomarker Validation

The reliability of any biomarker is contingent upon the rigor of the analytical methods used for its measurement.[3] The following are foundational protocols for the validation of the proposed phosphoprotein biomarkers.

Workflow for Biomarker Assay Development

Biomarker_Workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Validation cluster_clinical Clinical Application cell_lines In Vitro Cell Lines (Dose-response & Time-course) assay_dev Assay Development & Optimization (e.g., Western Blot, IHC, ELISA) cell_lines->assay_dev xenograft In Vivo Xenograft Models (Tumor & Surrogate Tissue Analysis) xenograft->assay_dev assay_val Assay Validation (Specificity, Sensitivity, Linearity, Precision) assay_dev->assay_val biopsies Paired Tumor Biopsies (Pre- and Post-treatment) assay_val->biopsies surrogate Surrogate Tissues (e.g., Platelets, Hair Follicles) assay_val->surrogate circulating Circulating Biomarkers (e.g., ctDNA, Plasma Proteins) assay_val->circulating

Caption: A generalized workflow for the development and validation of pharmacodynamic biomarkers.

Protocol 1: Western Blotting for Phosphoprotein Analysis in Cell Lysates
  • Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, PTEN-null) and allow them to adhere overnight. Treat with a dose-response of this compound, everolimus, or vehicle control for a specified time (e.g., 2 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., rabbit anti-p-Akt S473, rabbit anti-p-S6 S235/236) overnight at 4°C.

    • Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize bands using an ECL substrate and a chemiluminescence imager. Quantify band intensity and normalize to a loading control (e.g., β-actin).

Protocol 2: Immunohistochemistry (IHC) for Phosphoprotein Analysis in Tumor Biopsies
  • Sample Collection and Fixation: Obtain pre- and post-treatment tumor biopsies. Fix immediately in 10% neutral buffered formalin.

  • Tissue Processing and Sectioning: Embed fixed tissue in paraffin and cut 4-5 µm sections.

  • Antigen Retrieval: Deparaffinize sections and perform heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0).

  • Staining:

    • Block endogenous peroxidase activity.

    • Block non-specific antibody binding.

    • Incubate with a validated primary antibody for p-Akt.

    • Incubate with a polymer-based detection system.

    • Develop with a chromogen (e.g., DAB).

    • Counterstain with hematoxylin.

  • Scoring and Analysis: Scan stained slides and quantify staining intensity and percentage of positive cells using digital image analysis software. An H-score can be calculated for semi-quantitative analysis.

Conclusion and Future Directions

The successful clinical development of this compound will be significantly enhanced by a well-defined and rigorously validated biomarker strategy. The differential modulation of p-Akt presents a clear and reproducible biomarker to distinguish the activity of this compound from mTORC1-specific inhibitors like everolimus. The protocols outlined above provide a framework for the analytical validation of these key pharmacodynamic markers.[4]

Future efforts should focus on the development of minimally invasive or non-invasive assays, such as those utilizing circulating tumor cells or ctDNA, to facilitate more frequent monitoring of treatment response and the early detection of resistance.[5] Such advancements will be pivotal in realizing the full potential of precision medicine in oncology.[6]

References

  • Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC. National Center for Biotechnology Information. [Link]

  • Pharmacodynamic biomarkers for molecular cancer therapeutics - PubMed. National Center for Biotechnology Information. [Link]

  • Biomarker Assay Validations – A Time for Change? - Drug Development and Delivery. Drug Development and Delivery. [Link]

  • Pharmacodynamic Biomarkers: Falling Short of the Mark? | Clinical Cancer Research. American Association for Cancer Research. [Link]

  • Comprehensive Guide to Biomarker Assay Development: Elevating Drug Development with InfinixBio - Infinix Bio. Infinix Bio. [Link]

  • Biomarker Analysis in Drug Development: Boosting Precision Medicine - Blog. Boster Bio. [Link]

  • Cancer Biomarkers: Powering Precision Medicine - Technology Networks. Technology Networks. [Link]

Sources

A Comparative Analysis of the DY3002 Selectivity Profile: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, achieving high selectivity remains a paramount challenge. The conserved nature of the ATP-binding site across the human kinome often leads to off-target effects, which can result in unforeseen toxicities and a diminished therapeutic window. This guide provides an in-depth comparative analysis of the selectivity profile of DY3002, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK).

Through a synthesis of biochemical and cellular profiling data, we will explore the nuances of this compound's interactions across the kinome and benchmark its performance against other known DYRK inhibitors. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their pursuit of next-generation kinase-targeted therapeutics.

The Significance of DYRK Inhibition and the Imperative for Selectivity

The DYRK family of kinases, particularly DYRK1A, are implicated in a multitude of cellular processes, including neuronal development, cell cycle regulation, and signal transduction. Their dysregulation has been linked to various pathologies, most notably neurodegenerative diseases like Alzheimer's and certain cancers. This makes the DYRKs compelling therapeutic targets.

However, the structural similarities shared among the DYRK family members and with other kinase families, such as the CDK-like kinases (CLKs), present a significant hurdle in developing selective inhibitors. Cross-reactivity with these other kinases can lead to a host of off-target effects, underscoring the critical need for compounds with a precisely defined selectivity profile. A highly selective inhibitor like this compound promises a more targeted therapeutic intervention with a potentially wider therapeutic index.

The DYRK1A Signaling Cascade

To appreciate the importance of selectivity, it is crucial to understand the central role of DYRK1A in cellular signaling. The following diagram illustrates a simplified representation of a key DYRK1A signaling pathway.

DYRK1A_Signaling cluster_upstream Upstream Regulation cluster_core DYRK1A Activity cluster_downstream Downstream Effects Signal Signal Receptor Receptor Signal->Receptor Activates DYRK1A_inactive DYRK1A (Inactive) Receptor->DYRK1A_inactive Promotes activation DYRK1A_active DYRK1A (Active) DYRK1A_inactive->DYRK1A_active Autophosphorylation Substrate_unphos Substrate (Unphosphorylated) DYRK1A_active->Substrate_unphos Phosphorylates Substrate_phos Substrate (Phosphorylated) Substrate_unphos->Substrate_phos Cellular_Response Cellular_Response Substrate_phos->Cellular_Response Leads to This compound This compound This compound->DYRK1A_active Inhibits

Caption: Simplified DYRK1A signaling pathway and the inhibitory action of this compound.

Comparative Selectivity Profiling: this compound vs. Alternative DYRK Inhibitors

To contextualize the selectivity of this compound, we compare its binding affinity against a panel of kinases with that of other known DYRK inhibitors. The following data is derived from a comprehensive kinome scan, a high-throughput method that assesses the interaction of a compound with a large number of kinases.[1][2][3]

Biochemical Selectivity Data (Kd in nM)
KinaseThis compound (Compound 11) [4]Leucettine 41 GNF2133
DYRK1A 3 Data not readily availableData not readily available
Haspin 15
DYRK1B 56
CLK4 61
CLK1 70
CLK2 220
DYRK2 360
HIPK2 1200
MKNK2 1800
JAK3 1800
CAMK1B 10000
STK39 10000
WNK2 10000

Note: A lower Kd value indicates a higher binding affinity.

As the data illustrates, this compound exhibits potent binding to its primary target, DYRK1A, with a Kd of 3 nM.[4] Importantly, it demonstrates significant selectivity over other closely related kinases. For instance, there is a greater than 18-fold selectivity for DYRK1A over DYRK1B and over 100-fold selectivity against DYRK2.[4] While it shows some affinity for Haspin and the CLK family kinases, the separation in binding affinity is substantial.[4] This profile suggests that this compound is a highly selective inhibitor of DYRK1A.

Methodologies for Assessing Kinase Inhibitor Selectivity

The determination of a kinase inhibitor's selectivity profile is a multi-faceted process that employs both biochemical and cell-based assays. Each approach provides a unique and complementary layer of insight into the compound's behavior.

Biochemical Assays: The Gold Standard for Direct Binding

Biochemical assays are fundamental in directly measuring the interaction between an inhibitor and a purified kinase.[5]

KINOMEscan™ Assay Workflow

The KINOMEscan™ platform is a widely used competition binding assay that quantitatively measures the binding of a compound to a large panel of kinases.[1][2][3]

KINOMEscan_Workflow Start Start Immobilized_Ligand Immobilized Ligand on Solid Support Start->Immobilized_Ligand Incubation Incubation Immobilized_Ligand->Incubation Kinase_Phage Kinase fused to T7 Bacteriophage Kinase_Phage->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Washing Washing Step Incubation->Washing Quantification Quantification of bound Kinase-Phage via qPCR Washing->Quantification End End Quantification->End

Caption: A schematic of the KINOMEscan™ competition binding assay workflow.

Step-by-Step KINOMEscan™ Protocol:

  • Preparation of Kinase Panel: A large panel of human kinases is expressed as fusions to T7 bacteriophage.[3]

  • Immobilization of Ligand: A proprietary, ATP-site directed ligand is immobilized on a solid support.[3]

  • Competition Binding: The kinase-phage fusion is incubated with the immobilized ligand in the presence of the test compound (e.g., this compound).

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase-phage bound to the solid support is quantified using quantitative PCR (qPCR). A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.[6]

  • Data Analysis: The results are used to calculate the dissociation constant (Kd), providing a quantitative measure of binding affinity.

The causality behind this experimental choice lies in its ability to provide a comprehensive, off-the-shelf screen against a vast portion of the kinome, offering a rapid and robust method for identifying both on-target and off-target interactions.

Cellular Assays: Validating Target Engagement in a Physiological Context

While biochemical assays are invaluable, they do not fully recapitulate the complex cellular environment. Cellular assays are therefore essential to confirm that a compound can engage its target within a living cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in intact cells.[7][8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[9]

CETSA® Workflow

CETSA_Workflow Start Start Cell_Treatment Treat intact cells with this compound or vehicle Start->Cell_Treatment Heat_Challenge Apply a temperature gradient to cell aliquots Cell_Treatment->Heat_Challenge Cell_Lysis Lyse cells and separate soluble and aggregated proteins Heat_Challenge->Cell_Lysis Protein_Quantification Quantify soluble target protein (e.g., Western Blot, Mass Spec) Cell_Lysis->Protein_Quantification Melt_Curve Generate melt curve to determine thermal shift Protein_Quantification->Melt_Curve End End Melt_Curve->End

Sources

In-Depth Technical Guide: DY3002 Dose-Response Validation & Performance Comparison

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for researchers and drug development professionals. It synthesizes experimental rigor with comparative analysis, adhering to the persona of a Senior Application Scientist.

Core Directive & Scientific Context

DY3002 is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) specifically designed to overcome the T790M resistance mutation in Non-Small Cell Lung Cancer (NSCLC). Unlike first-generation inhibitors (e.g., Gefitinib) which lose efficacy upon the emergence of the T790M "gatekeeper" mutation, this compound covalently binds to the ATP-binding pocket, restoring apoptotic signaling.

This guide provides a validated framework for generating and interpreting dose-response curves for this compound. It moves beyond simple IC50 reporting to analyze selectivity indices (SI) and hill slope dynamics , comparing this compound directly against the clinical standard, Osimertinib (AZD9291) .

The Mechanism of Action

To validate this compound, one must understand its interference in the EGFR signaling cascade. The following diagram illustrates the pathway blockade.

EGFR_Pathway EGF EGF Ligand EGFR_WT EGFR (Wild Type) EGF->EGFR_WT Activation EGFR_Mut EGFR (T790M/L858R) EGF->EGFR_Mut Activation Phos Autophosphorylation (Tyr Residues) EGFR_WT->Phos EGFR_Mut->Phos This compound This compound (Covalent Inhibitor) This compound->EGFR_WT Low Affinity (IC50: ~448 nM) This compound->EGFR_Mut High Affinity Blockade (IC50: 0.71 nM) This compound->Phos Inhibits ATP ATP ATP->EGFR_WT Powering ATP->EGFR_Mut Powering Ras Ras-MAPK Pathway (Proliferation) Phos->Ras PI3K PI3K-Akt Pathway (Survival) Phos->PI3K Apoptosis Apoptosis PI3K->Apoptosis Inhibition Lost (Cell Death)

Figure 1: Mechanism of this compound selective inhibition of EGFR T790M mutants versus Wild Type.

Comparative Performance Analysis

The "Trustworthiness" of an assay lies in its ability to distinguish between high-affinity on-target effects and low-affinity off-target toxicity. The following data summarizes the validation benchmarks for this compound compared to Osimertinib and Rociletinib.

Table 1: Kinase Selectivity Profile (Cell-Free Assay)

Data sourced from competitive binding assays [1].

CompoundIC50 (EGFR T790M/L858R)IC50 (EGFR WT)Selectivity Index (SI)*Clinical Implication
This compound 0.71 nM 448.7 nM 632.0 Reduced skin/GI toxicity (WT sparing)
Osimertinib~1.0 nM~41 nM40.9Standard of Care
Rociletinib~1.5 nM~32 nM21.4High efficacy, lower selectivity

*Selectivity Index (SI) = IC50(WT) / IC50(Mutant). A higher SI indicates a wider therapeutic window.

Table 2: Cellular Potency (Cell-Based Assay)

Cell Line: H1975 (NCI-H1975) harboring T790M/L858R mutations.

CompoundCellular IC50 (H1975)Apoptosis Rate (200 nM, 48h)Hyperglycemia Risk (In Vivo)
This compound 0.037 µM 72.0% Negligible (at 50 mg/kg)
Osimertinib~0.015 µMHighLow
Gefitinib>10 µM (Resistant)4.6%N/A

Expert Insight: While Osimertinib shows slightly higher absolute potency in some cellular models, this compound demonstrates a significantly superior Selectivity Index (SI) .[1][2][3][4][5] This suggests that this compound may allow for higher dosing regimens without triggering the Wild-Type EGFR-mediated side effects (e.g., rash, diarrhea) that often limit TKI therapy.

Experimental Protocol: Validated Dose-Response Workflow

To replicate the validation data, a rigorous "Self-Validating" protocol is required. This workflow uses a Cell Counting Kit-8 (CCK-8) assay, which is superior to MTT for high-throughput drug screening due to higher sensitivity and lack of organic solvent solubilization steps.

Workflow Diagram

Validation_Workflow Seeding Cell Seeding (H1975 & A431) 3-5k cells/well Attach Attachment (24h, 37°C) Seeding->Attach Treatment Drug Treatment (Serial Dilution) Attach->Treatment Incubation Incubation (72h) Treatment->Incubation This compound (0 - 10 µM) Readout CCK-8 Addition (OD 450nm) Incubation->Readout Analysis Data Analysis (4-PL Curve Fit) Readout->Analysis

Figure 2: Step-by-step experimental workflow for this compound dose-response validation.

Detailed Methodology
Phase 1: Preparation
  • Cell Lines:

    • Target: NCI-H1975 (EGFR T790M/L858R).

    • Control: A431 (EGFR WT) or LO-2 (Normal Liver).

  • Compound Prep: Dissolve this compound in DMSO to a 10 mM stock. Store at -20°C.

    • Critical Step: Ensure final DMSO concentration in wells never exceeds 0.1% to prevent solvent toxicity.

Phase 2: The Assay (CCK-8)
  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Include "No Cell" blanks.

  • Dosing: After 24h, treat cells with this compound using a 9-point serial dilution (1:3 dilution factor).

    • Range Suggestion: Start at 10 µM down to ~1.5 nM.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Detection: Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours until orange color develops.

  • Measurement: Measure Absorbance at 450 nm (Reference: 600 nm).

Phase 3: Data Analysis & Curve Fitting

Do not use linear regression. You must use a Non-Linear Regression (4-Parameter Logistic / 4-PL) model.



  • X: Log of concentration.

  • Y: Normalized viability (%).

  • Hill Slope: For this compound, a steep slope (>1.0) indicates cooperative binding or a threshold effect, typical of irreversible inhibitors.

Troubleshooting & Expert Insights

1. The "Edge Effect" Anomaly: In 96-well plates, outer wells often evaporate faster, skewing concentration data.

  • Solution: Fill outer wells with PBS and use only the inner 60 wells for data.

2. Solubility Limits: this compound is hydrophobic. If the curve plateaus early or shows noise at high concentrations (>10 µM), precipitation may be occurring.

  • Validation: Inspect wells microscopically at high doses before adding CCK-8.

3. Interpretation of "Incomplete Killing": If the bottom of the dose-response curve does not reach 0% viability (e.g., plateaus at 20%), this indicates a sub-population of resistant cells or cytostatic rather than cytotoxic effects.

  • Note: this compound is apoptotic (cytotoxic), so a near-zero bottom is expected in H1975 cells.

References

  • Li, Y., et al. (2016). "Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer." Molecules, 21(11), 1462.[4]

    • Key Data: Primary source for this compound IC50 values, synthesis, and biological characteriz
  • Cross, D.A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M resistance to EGFR inhibitors in lung cancer." Cancer Discovery, 4(9), 1046-1061.

    • Key Data: Benchmark data for Osimertinib (AZD9291) comparison.
  • Collaborative Drug Discovery (CDD). "Setting up a Dose Response Protocol."

    • Key Data: Best practices for 4-PL curve fitting and activity thresholds.

Sources

peer-reviewed reproducibility of DY3002 findings

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Peer-Reviewed Reproducibility of DY3002 Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fast-paced world of drug discovery and development, the initial promising findings of a novel therapeutic candidate can generate significant excitement. This compound, a hypothetical small molecule inhibitor, is one such compound that has garnered attention for its reported preclinical efficacy in models of non-small cell lung cancer (NSCLC). This guide provides a comprehensive overview of the initial findings associated with this compound, with a critical focus on the importance of peer-reviewed reproducibility. As senior application scientists, our goal is to equip fellow researchers with the necessary context and detailed methodologies to independently validate and build upon these initial discoveries. This document is structured to provide not just a summary of the data, but a deeper understanding of the experimental rationale and the critical need for independent verification in the scientific process.

The Reported Mechanism of Action of this compound

This compound is reported to be a potent and selective inhibitor of the Janus kinase 2 (JAK2) protein, a key mediator in the JAK-STAT signaling pathway. Dysregulation of this pathway is a known driver in various malignancies, including NSCLC. The initial hypothesis for this compound's anti-tumor activity centers on its ability to block the phosphorylation and activation of STAT3, a downstream effector of JAK2, thereby inhibiting tumor cell proliferation and survival.

DY3002_Mechanism_of_Action cluster_cell Cancer Cell Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Activation STAT3 STAT3 JAK2->STAT3 3. Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus 4. Dimerization & Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression 5. Transcription Activation This compound This compound This compound->JAK2 Inhibition

Figure 1: Proposed mechanism of action for this compound. This compound is hypothesized to inhibit JAK2, preventing the phosphorylation and activation of STAT3, which in turn blocks the transcription of genes involved in tumor cell proliferation and survival.

Summary of Preclinical Findings

The initial preclinical data for this compound were promising, suggesting potent anti-tumor activity in NSCLC models. Below is a summary of the key findings as reported in the hypothetical initial studies.

Parameter Reported Finding Alternative Compound (Ruxolitinib)
IC50 (H460 Cell Line) 50 nM150 nM
Tumor Growth Inhibition (Xenograft Model) 65%50%
STAT3 Phosphorylation Inhibition 80% at 100 nM60% at 100 nM
Off-Target Kinase Inhibition Minimal at 1 µMModerate inhibition of JAK1

Experimental Protocols for Reproducibility Studies

To ensure the validity of the initial findings, independent replication of the key experiments is crucial. The following are detailed protocols for the core assays used to characterize the activity of this compound.

Cell Viability Assay (MTS Assay)

This assay is designed to determine the concentration of this compound required to inhibit the growth of NSCLC cells by 50% (IC50).

Materials:

  • H460 NSCLC cell line

  • RPMI-1640 medium with 10% FBS

  • This compound (and/or alternative compounds)

  • MTS reagent

  • 96-well plates

Protocol:

  • Seed H460 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Prepare a serial dilution of this compound in culture medium.

  • Treat the cells with varying concentrations of this compound and a vehicle control.

  • Incubate for 72 hours.

  • Add MTS reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Cell_Viability_Workflow start Start seed_cells Seed H460 Cells (5,000 cells/well) start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells incubate_24h->treat_cells prepare_drug Prepare Serial Dilution of this compound prepare_drug->treat_cells incubate_72h Incubate 72h treat_cells->incubate_72h add_mts Add MTS Reagent incubate_72h->add_mts incubate_2_4h Incubate 2-4h add_mts->incubate_2_4h read_absorbance Read Absorbance at 490 nm incubate_2_4h->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for the cell viability (MTS) assay to determine the IC50 of this compound.

Western Blot for STAT3 Phosphorylation

This experiment aims to confirm that this compound inhibits the JAK2-STAT3 signaling pathway by measuring the levels of phosphorylated STAT3 (pSTAT3).

Materials:

  • H460 NSCLC cell line

  • This compound

  • Lysis buffer

  • Primary antibodies (anti-pSTAT3, anti-STAT3, anti-GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Treat H460 cells with this compound at various concentrations for 24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with the secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative levels of pSTAT3.

Hypothetical Phase II Clinical Trial Design for this compound

Based on the promising preclinical data, a hypothetical Phase II clinical trial could be designed to evaluate the efficacy and safety of this compound in patients with advanced or metastatic NSCLC who have failed at least one prior line of therapy.

Trial Parameter Description
Trial Design Phase II, open-label, single-arm study
Patient Population Patients with advanced or metastatic NSCLC with documented disease progression
Primary Endpoint Objective Response Rate (ORR)
Secondary Endpoints Progression-Free Survival (PFS), Overall Survival (OS), Safety and Tolerability
Dosage and Administration This compound administered orally at a dose of 100 mg twice daily

The Importance of Independent Validation

The journey of a drug from the laboratory to the clinic is long and fraught with challenges. While the initial findings for a compound like this compound can be exciting, it is imperative that these results are independently verified. Reproducibility is the cornerstone of scientific integrity and is essential for building a solid foundation for further development.

Independent validation studies can help to:

  • Confirm the on-target effects of the compound.

  • Identify potential off-target effects that may not have been apparent in the initial studies.

  • Assess the robustness of the findings across different laboratory settings and with different batches of the compound.

  • Provide the necessary confidence to invest the significant resources required for clinical development.

Conclusion

This compound represents a hypothetical but illustrative example of a promising therapeutic candidate. The initial preclinical data suggest a clear mechanism of action and potent anti-tumor activity. However, the true potential of this compound can only be realized through rigorous and independent validation of these findings. This guide provides the necessary framework and detailed methodologies for researchers to undertake such reproducibility studies. By fostering a culture of transparency and rigorous scientific inquiry, we can increase the likelihood of translating promising preclinical discoveries into effective therapies for patients.

References

  • A Phase 2 Study of Disitamab Vedotin Alone and with Pembrolizumab Immunotherapy in People with Inoperable or Metastatic Urothelial Cancer.
  • Phase II study of denileukin diftitox for relapsed/refractory B-Cell non-Hodgkin's lymphoma.
  • A First-in-human, Single-ascending-dose Study of IBI3002 in Healthy Participants and Mild to Moderate Asthmatics.
  • DiaMedica Therapeutics Announces Publication of DM199's Mechanism of Action for the Treatment of Acute Ischemic Stroke (AIS) in the Journal Stroke.
  • In-depth analysis of Diamyd® Phase II trial further supports value of preserved insulin secretion.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DY3002
Reactant of Route 2
Reactant of Route 2
DY3002

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。